(6aR,6aS,6bR,8aS,12aR,14bS)-8a-amino-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile
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Overview
Description
The compound (6aR,6aS,6bR,8aS,12aR,14bS)-8a-amino-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile is a complex organic molecule with a unique structure. It belongs to the class of picenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the picene core: This step involves cyclization reactions to form the polycyclic structure.
Functionalization: Introduction of the amino, carbonitrile, and other functional groups through various organic reactions such as amination, nitrilation, and oxidation.
Stereocontrol: Ensuring the correct stereochemistry at each stereocenter through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield a nitro derivative, while reduction of the carbonitrile group could produce a primary amine.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as organic semiconductors or advanced polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or triggering a biological response.
Chemical Reactions: The functional groups on the molecule can participate in various chemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
- (4aS,6aS,6bR,8aR,10S,11R,12aR,12bR,14bS)-10,11-Dihydroxy-2,2,6a,6b,12a-pentamethyl-9-methylene-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-4a(2H)-picenecarboxylic acid .
- (4R,4aS,6aR,6bR,8aR,12aS,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydro-3(2H)-picenone .
Uniqueness
The uniqueness of (6aR,6aS,6bR,8aS,12aR,14bS)-8a-amino-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H42N2O2 |
---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(6aR,6aS,6bR,8aS,12aR,14bS)-8a-amino-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
InChI |
InChI=1S/C30H42N2O2/c1-25(2)10-12-30(32)13-11-29(7)23(19(30)16-25)20(33)14-22-27(5)15-18(17-31)24(34)26(3,4)21(27)8-9-28(22,29)6/h14-15,19,21,23H,8-13,16,32H2,1-7H3/t19-,21?,23+,27+,28-,29-,30+/m1/s1 |
InChI Key |
UPZBCAPHQZEIAJ-ZWDLNKSSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@@H]3[C@H]1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)N |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)N)C |
Origin of Product |
United States |
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